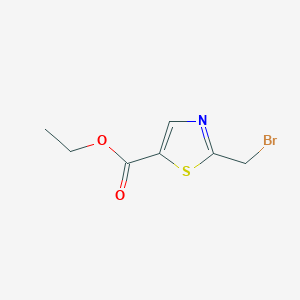

2-(溴甲基)噻唑-5-羧酸乙酯

描述

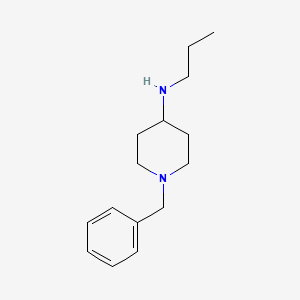

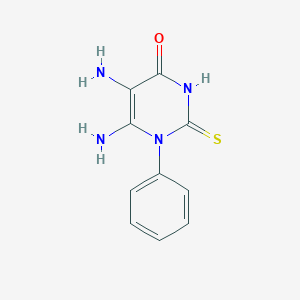

Ethyl 2-(bromomethyl)thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of applications, particularly in medicinal chemistry, where they often serve as building blocks for pharmaceuticals .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Another synthesis approach involves the cyclization of thioamide with 2-chloroacetoacetate to produce ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . These methods highlight the versatility of thiazole chemistry and the ability to introduce various functional groups into the thiazole core.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and crystallography. For example, the crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was determined to crystallize in the monoclinic system, and its molecular packing was analyzed using 3D energy frameworks . Density Functional Theory (DFT) calculations are also commonly employed to optimize the molecular geometry and analyze the electronic properties of these compounds .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions with nucleophiles. Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, for example, reacts with different nucleophiles, leading to the substitution of the bromine atom and the formation of various products while retaining the furylthiadiazole fragment . These reactions demonstrate the reactivity of the bromomethyl group in thiazole derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The presence of electronegative atoms such as oxygen and nitrogen in the compounds contributes to the molecular electrostatic potential, which can be mapped to identify electrophilic and nucleophilic sites . The vibrational assignments, chemical shifts, and geometric parameters of these molecules can be both theoretically predicted and experimentally confirmed, providing a comprehensive understanding of their properties .

科学研究应用

新型化合物的合成

2-(溴甲基)噻唑-5-羧酸乙酯已用于合成各种新型化合物。一个重要的应用是通过超声和热介导的亲核取代反应合成新型 2-氨基-1,3-噻唑-5-羧酸酯 (Baker 和 Williams,2003)。类似地,该化合物在合成 2-溴甲基-5-(1,2,3-噻二唑-4-基)呋喃-3-羧酸乙酯中起作用,该化合物进一步与各种亲核试剂反应形成不同的衍生物 (Maadadi 等人,2016)。

抗菌和抗真菌活性

研究表明,2-(溴甲基)噻唑-5-羧酸乙酯的衍生物具有抗菌和抗真菌活性。例如,据报道,由 2-氨基苯并[d]噻唑-6-羧酸乙酯合成的化合物表现出良好的抗菌和抗真菌特性 (Shafi 等人,2021)。

合成和生物学特性

2-(溴甲基)噻唑-5-羧酸乙酯在合成具有潜在生物学特性的化合物中至关重要。例如,已经研究了该化合物的衍生物对乳腺癌细胞的抗增殖筛选 (Sonar 等人,2020)。此外,该化合物已用于合成 2-氨基-4-甲基噻唑-5-羧酸乙酯,该化合物对各种细菌和真菌菌株具有抗菌活性 (Desai 等人,2019)。

量子化学计算和光谱表征

2-(溴甲基)噻唑-5-羧酸乙酯衍生物已使用光谱技术表征,并通过密度泛函理论 (DFT) 研究了它们的电子结构和性质。此类研究有助于理解这些化合物的分子行为和潜在应用 (Haroon 等人,2019)。

缓蚀

2-(溴甲基)噻唑-5-羧酸乙酯的衍生物 2-氨基-4-甲基-1,3-噻唑-5-羧酸乙酯的一个显着应用是缓蚀。它已被用于防止 AA6061 合金在酸性介质中的腐蚀,展示了其作为缓蚀剂的潜力 (Raviprabha 和 Bhat,2019)。

作用机制

Biochemical Pathways

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Result of Action

It is known that the compound can cause an allergic reaction, with symptoms including rash, itching, swelling, trouble breathing, tingling of the hands and feet, dizziness, lightheadedness, chest pain, muscle pain, or flushing .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

属性

IUPAC Name |

ethyl 2-(bromomethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSASMAYDRANGTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3034345.png)

methanone](/img/structure/B3034348.png)

methanone](/img/structure/B3034349.png)

![3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3034353.png)